molecular formula C9H7IN2O2 B1613799 6-Iodo-4-methyl-3-indazole carboxylic acid CAS No. 885521-24-4

6-Iodo-4-methyl-3-indazole carboxylic acid

Cat. No.: B1613799
CAS No.: 885521-24-4
M. Wt: 302.07 g/mol
InChI Key: KNQLZWCMXULCGJ-UHFFFAOYSA-N
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Description

6-Iodo-4-methyl-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by an indazole core substituted with an iodine atom at the 6th position, a methyl group at the 4th position, and a carboxylic acid group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-4-methyl-3-indazole carboxylic acid typically involves the iodination of a precursor indazole compound. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The reaction conditions often involve refluxing the precursor with iodine in the presence of an oxidizing agent like hydrogen peroxide or sodium hypochlorite .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Iodo-4-methyl-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Products: Various substituted indazole derivatives.

    Oxidation Products: Oxidized forms of the indazole ring.

    Reduction Products: Reduced indazole derivatives.

Scientific Research Applications

6-Iodo-4-methyl-1H-indazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Iodo-4-methyl-3-indazole carboxylic acid involves its interaction with specific molecular targets. The iodine atom and carboxylic acid group play crucial roles in binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

    6-Iodo-1H-indazole: Lacks the methyl and carboxylic acid groups.

    4-Methyl-1H-indazole-3-carboxylic acid: Lacks the iodine atom.

    Indazole-3-carboxylic acid: Lacks both the iodine and methyl groups.

Uniqueness

6-Iodo-4-methyl-1H-indazole-3-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the iodine atom enhances its reactivity in substitution reactions, while the carboxylic acid group increases its solubility and potential for forming hydrogen bonds .

Properties

CAS No.

885521-24-4

Molecular Formula

C9H7IN2O2

Molecular Weight

302.07 g/mol

IUPAC Name

6-iodo-4-methyl-1H-indazole-3-carboxylic acid

InChI

InChI=1S/C9H7IN2O2/c1-4-2-5(10)3-6-7(4)8(9(13)14)12-11-6/h2-3H,1H3,(H,11,12)(H,13,14)

InChI Key

KNQLZWCMXULCGJ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C1C(=NN2)C(=O)O)I

Canonical SMILES

CC1=CC(=CC2=C1C(=NN2)C(=O)O)I

Origin of Product

United States

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